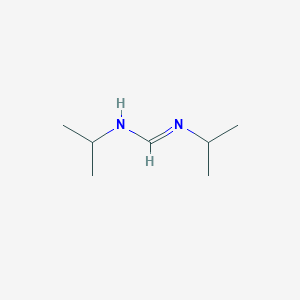

N,N'-Bis(1-methylethyl)methanimidamide

説明

“N,N’-Bis(1-methylethyl)methanimidamide” is an amide organic compound . It is also known by its trade name and has a CAS Number of 44843-38-1 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular formula of “N,N’-Bis(1-methylethyl)methanimidamide” is C7H16N2 . It has a molecular weight of 128.22 .Physical And Chemical Properties Analysis

“N,N’-Bis(1-methylethyl)methanimidamide” is an off-white powder . It has a predicted boiling point of 164.5±23.0 °C and a predicted density of 0.84±0.1 g/cm3 .科学的研究の応用

Applications in Cancer Research

Bismuth compounds, including those with similar chemical structures or functional groups to N,N'-Bis(1-methylethyl)methanimidamide, have shown potential in cancer chemo- and radiotherapy. Research indicates that bismuth complexes can inhibit the growth and proliferation of various tumors, including breast, colon, ovarian, and lung cancers. Additionally, bismuth-based nanoparticles and nanodots have been studied for their radiosensitization properties, which could enhance the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).

Environmental and Health Impacts

Studies on bisphenol A (BPA) and its alternatives, which share structural similarities with this compound, have been conducted to evaluate their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting potential. The research highlights the need for further investigation into the reproductive toxicity and endocrine disruption potential of BPA alternatives, emphasizing the limited data available for most of these substances (den Braver-Sewradj et al., 2020).

Applications in Dentistry

Bisphenol A glycidyl methacrylate (BIS-GMA), a compound related to this compound, has been extensively studied for its use in dental composites. Research has critically surveyed the release of resin components from dental composites and their potential estrogenic cell responses. Although concerns have been raised about the estrogenic effects of compounds like BIS-GMA, the short-term risk from treatments using bisphenol A-based resins is considered insignificant (Söderholm & Mariotti, 1999).

Methane Utilization

Methane, a simple carbon compound, has been explored for its potential applications in biotechnology, similar to how this compound might be applied. Methanotrophs, bacteria that can use methane as their sole carbon source, have been studied for their ability to generate valuable products like single-cell protein, biopolymers, and other metabolites. This research demonstrates the potential for using simple carbon compounds in biotechnological applications to generate value while sequestering greenhouse gases (Strong, Xie, & Clarke, 2015).

Safety and Hazards

“N,N’-Bis(1-methylethyl)methanimidamide” can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact with eyes, rinse cautiously with water for several minutes .

作用機序

Target of Action

The primary targets of N,N’-Bis(1-methylethyl)methanimidamide are currently unknown . The compound is an amide organic compound , which suggests it may interact with a variety of biological targets.

Mode of Action

Result of Action

It is known that the compound is an amide organic compound, which can be used as pharmaceutical intermediates , suggesting it may have some biological activity.

Action Environment

It is recommended that the compound be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.

特性

IUPAC Name |

N,N'-di(propan-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)8-5-9-7(3)4/h5-7H,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLPVUXFDNIPIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC=NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B3138096.png)

![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)

![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)